![molecular formula C7H6N2O3 B8717774 5-Nitro-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B8717774.png)
5-Nitro-2,3-dihydrofuro[3,2-b]pyridine
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Description
5-Nitro-2,3-dihydrofuro[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H6N2O3 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-nitro-2,3-dihydrofuro[3,2-b]pyridine, and what are their comparative advantages?
- Methodological Answer : The compound is typically synthesized via cyclization or nitration of dihydrofuropyridine precursors. A general approach involves:
Heterocyclization : Reacting substituted pyridine derivatives with nitro-group-containing reagents under microwave or thermal conditions to form the fused furan-pyridine system .
Regioselective Nitration : Nitrating 2,3-dihydrofuro[3,2-b]pyridine using HNO₃ or N₂O₅ in controlled conditions to introduce the nitro group at the 5-position .
- Key Data : Yield optimization (50–75%) depends on solvent polarity and temperature. Microwave-assisted synthesis reduces reaction time (2–4 hours vs. 12–24 hours for conventional methods) .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer :
- NMR Analysis : 1H and 13C NMR confirm the fused-ring system and nitro-group placement. For example, the dihydrofuran protons appear as doublets (δ 3.5–4.2 ppm), while the nitro group deshields adjacent pyridine carbons (δ 145–150 ppm) .
- X-ray Crystallography : Resolves bond lengths (C–N: ~1.47 Å) and dihedral angles (<10° for planarity), critical for validating regiochemistry .
Q. What are the primary reactivity patterns of this compound in substitution reactions?
- Methodological Answer :
- Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization (e.g., amide coupling) .
- Electrophilic Substitution : The electron-deficient pyridine ring directs substituents to the 6-position, while the dihydrofuran moiety is prone to ring-opening under acidic conditions .
Advanced Research Questions
Q. How can regiochemical challenges in synthesizing this compound derivatives be addressed?
- Methodological Answer :
- Computational Modeling : DFT calculations predict transition-state energies to optimize regioselectivity. For example, nitration at the 5-position is favored due to lower activation energy (ΔG‡ = 25–30 kcal/mol) compared to other positions .
- Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during functionalization .
Q. What contradictions exist in reported biological activity data for this compound, and how can they be resolved?
- Methodological Answer :
- Data Discrepancies : Some studies report antimicrobial activity (MIC = 8–16 µg/mL), while others show limited efficacy. This may arise from variations in bacterial strains or assay conditions (e.g., broth microdilution vs. agar diffusion) .
- Resolution : Standardize testing protocols (CLSI guidelines) and use isogenic mutant strains to isolate target-specific effects .
Q. How does the nitro group influence the compound’s interaction with biological targets?
- Methodological Answer :
- Mechanistic Insight : The nitro group enhances electron-withdrawing effects, increasing affinity for enzymes like nitroreductases. For example, in silico docking shows hydrogen bonding between the nitro group and Thr50 in E. coli nitroreductase (binding energy: −8.2 kcal/mol) .
- Metabolic Studies : LC-MS/MS identifies nitro-reduced metabolites (e.g., amine derivatives) in hepatic microsomes, critical for toxicity profiling .
Q. What analytical methods are most effective for quantifying this compound in complex matrices?
- Methodological Answer :
- HPLC-UV : Retention time = 6.8 min (C18 column, acetonitrile/water gradient). Detection limit = 0.1 µg/mL .
- LC-HRMS : Accurate mass (m/z 207.0643 [M+H]⁺) and isotopic pattern distinguish the compound from matrix interferences .
Properties
Molecular Formula |
C7H6N2O3 |
---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
5-nitro-2,3-dihydrofuro[3,2-b]pyridine |
InChI |
InChI=1S/C7H6N2O3/c10-9(11)7-2-1-6-5(8-7)3-4-12-6/h1-2H,3-4H2 |
InChI Key |
CPTDYXQLDXOWTB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1N=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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